molecular formula C18H21NO B127668 o-tert-Butylstilbazolium betaine CAS No. 153280-17-2

o-tert-Butylstilbazolium betaine

Cat. No.: B127668
CAS No.: 153280-17-2
M. Wt: 267.4 g/mol
InChI Key: PNRLDHBQABKNSE-GIDUJCDVSA-N
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Description

o-tert-Butylstilbazolium betaine: is a zwitterionic compound known for its solvatochromic properties, which means it changes color depending on the solvent it is in. This characteristic makes it a valuable probe in studying solvent polarity and other solvent-related properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of o-tert-butylstilbazolium betaine typically involves the reaction of o-tert-butylbenzaldehyde with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume .

Chemical Reactions Analysis

Types of Reactions: : o-tert-Butylstilbazolium betaine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which o-tert-butylstilbazolium betaine exerts its effects is primarily through its solvatochromic behavior. The compound’s molecular structure allows it to interact with solvents in a way that alters its electronic properties, leading to a visible color change. This interaction is influenced by the solvent’s polarity, hydrogen bonding ability, and other factors .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include o,o’-di-tert-butylstilbazolium betaine and other betaine derivatives that exhibit solvatochromic properties .

Uniqueness: : What sets o-tert-butylstilbazolium betaine apart is its specific molecular structure, which provides a unique balance of hydrophobic and hydrophilic properties. This balance makes it particularly sensitive to changes in solvent environments, enhancing its utility as a solvatochromic probe .

Properties

IUPAC Name

(4E)-2-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)16-13-15(7-8-17(16)20)6-5-14-9-11-19(4)12-10-14/h5-13H,1-4H3/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRLDHBQABKNSE-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C/C(=C/C=C2C=CN(C=C2)C)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628585
Record name (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153280-17-2
Record name (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-tert-Butylstilbazolium betaine
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